molecular formula C8H18ClNO2 B12358941 (R)-tert-Butyl 3-aminobutanoate hydrochloride

(R)-tert-Butyl 3-aminobutanoate hydrochloride

Cat. No.: B12358941
M. Wt: 195.69 g/mol
InChI Key: CHPNDKSXVMHZTB-FYZOBXCZSA-N
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Description

®-tert-Butyl 3-aminobutanoate hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of butanoic acid and is characterized by the presence of an amino group and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-aminobutanoate hydrochloride typically involves the esterification of ®-3-aminobutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-aminobutanoate hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

®-tert-Butyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating various biochemical reactions. The tert-butyl ester group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 3-aminobutanoate hydrochloride
  • ®-Ethyl 3-aminobutanoate hydrochloride
  • ®-3-Amino-1-butanol

Uniqueness

Compared to its analogs, ®-tert-Butyl 3-aminobutanoate hydrochloride offers unique advantages due to its tert-butyl ester group, which provides greater steric hindrance and stability. This makes it particularly useful in reactions where selectivity and stability are crucial. Additionally, its hydrochloride salt form enhances its solubility, making it easier to work with in various chemical processes.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

tert-butyl (3R)-3-aminobutanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1

InChI Key

CHPNDKSXVMHZTB-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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